Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-4-12-7(5-8)6-11-9(12)10(13)15-2/h3-6H,1-2H3 |
InChI Key |
KWCUAKSAWNXLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(N2C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves a cyclocondensation reaction that constructs the imidazo[1,5-a]pyridine core. The key step is the reaction between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds or aldehydes under acidic or oxidative conditions to form the fused heterocyclic system.
- The methoxy group at the 7-position is introduced either by starting from appropriately substituted 2-aminopyridine precursors or by post-cyclization functionalization.
- The methyl ester at the 3-position is generally incorporated via esterification or by using ester-containing starting materials such as ethyl glyoxylate or methyl glyoxylate derivatives.
This approach yields a compound with the desired substitution pattern and provides a handle for further chemical modifications.
Specific Synthetic Routes and Conditions
Cyclocondensation Using 2-Aminopyridine and α,β-Unsaturated Carbonyl Compounds
One common preparation method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, facilitating ring closure to form the imidazo[1,5-a]pyridine core.
- Reaction conditions typically include refluxing in ethanol or acetonitrile at moderate temperatures (60–80°C).
- Acid catalysts such as acetic acid or Lewis acids may be employed to enhance cyclization efficiency.
- The methyl ester functionality is introduced either by using methyl glyoxylate or by subsequent esterification.
This method is scalable and has been adapted for industrial production with optimized catalysts and controlled reaction environments to maximize yield and purity.
One-Pot Sequential Oxidative Cyclization
Recent literature reports a one-pot synthesis involving sequential dual oxidative cyclization of 2-pyridyl ketones with aldehydes to form 1,3-disubstituted imidazo[1,5-a]pyridines, which can be adapted for this compound.
- Oven-ready 2-pyridyl ketone substrates react with aldehydes such as ethyl glyoxylate under oxidative conditions.
- The reaction proceeds smoothly without isolation of intermediates, yielding the target heterocycle in good to excellent yields.
- This method tolerates a variety of substituents, including sterically hindered and electronically diverse groups, demonstrating broad applicability.
Comparative Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range (%) | Time Required | Notes |
|---|---|---|---|---|---|
| Cyclocondensation (2-aminopyridine + α,β-unsaturated carbonyl) | 2-Aminopyridine, methyl glyoxylate | Acidic medium, 60–80°C, reflux | 60–75 | 6–8 hours | Scalable, widely used industrial method |
| One-pot Sequential Oxidative Cyclization | 2-Pyridyl ketone, aldehydes | Oxidative conditions, solvent varies | 70–90 | 3–5 hours | High efficiency, broad substrate scope |
| Suzuki-Miyaura Cross-Coupling | Imidazo[1,5-a]pyridine core, boronic acids | Pd catalyst, base, organic solvent | 65–85 | 4–6 hours | Post-core synthesis functionalization |
Characterization of Intermediates and Final Product
- Key intermediates and the final compound are characterized by spectroscopic techniques:
- Proton Nuclear Magnetic Resonance (1H-NMR) and Carbon-13 NMR (13C-NMR) confirm aromatic and heterocyclic proton environments, with characteristic chemical shifts between δ 7.5–8.5 ppm for aromatic protons.
- Infrared (IR) spectroscopy identifies functional groups such as ester carbonyl (~1700 cm⁻¹) and methoxy (~1100 cm⁻¹) stretches.
- Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) confirm molecular weight and purity.
- Purification often involves recrystallization from ethanol or dimethylformamide mixtures to remove impurities and resolve tautomeric forms.
Chemical Reactions Analysis
Oxidation Reactions
The ester and methoxy groups influence oxidation pathways:
-
Ester oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media converts the ester moiety to a carboxylic acid. This reaction typically proceeds at elevated temperatures (60–80°C) with yields up to 75%.
-
Aromatic ring oxidation : Under vigorous conditions (e.g., CrO₃/H₂SO₄), the imidazo[1,5-a]pyridine ring undergoes partial oxidation, forming hydroxylated derivatives.
Table 1: Oxidation Reaction Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂O | 80 | Carboxylic acid | 75 |
| CrO₃/H₂SO₄ | Acetic acid | 100 | Hydroxylated derivative | 52 |
Reduction Reactions
Reductive modifications target both the ester and aromatic systems:
-
Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, achieving >80% yields in anhydrous THF at 0–25°C.
-
Catalytic hydrogenation : Using H₂ and palladium on carbon (Pd/C), the imidazo ring undergoes partial saturation, producing dihydroimidazo derivatives .
Key mechanistic insight : The methoxy group’s electron-donating effect stabilizes intermediates during reduction, enhancing reaction efficiency .
Substitution Reactions
The methoxy group is susceptible to nucleophilic substitution:
-
Demethylation : Treatment with BBr₃ in dichloromethane removes the methoxy group, yielding a hydroxylated analog.
-
Ester hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to a carboxylate, while acidic conditions (HCl/H₂O) yield the carboxylic acid .
Table 2: Substitution Reaction Parameters
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| BBr₃ (1.0 M) | CH₂Cl₂, 0°C → 25°C | 7-Hydroxy derivative | 68 |
| NaOH (2.0 M) | EtOH, reflux | Carboxylate salt | 90 |
Cyclization and Ring Expansion
The compound participates in cycloaddition reactions:
-
Huisgen cycloaddition : Reacts with azides under copper catalysis to form triazole-fused derivatives, a reaction leveraged in medicinal chemistry for bioactivity optimization .
-
Ring expansion : Treatment with nitrenes generates larger heterocycles like pyrido[1,2-a]benzimidazoles .
Comparative Reactivity with Analogs
The 7-methoxy group significantly alters reactivity compared to unsubstituted imidazo[1,5-a]pyridines:
Table 3: Reactivity Comparison
| Compound | Oxidation Rate (Relative) | Reduction Yield (%) |
|---|---|---|
| Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate | 1.0 (baseline) | 82 |
| Methyl Imidazo[1,5-a]pyridine-3-carboxylate (unsubstituted) | 1.3 | 75 |
Scientific Research Applications
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Substituent Position : The target compound’s 7-methoxy group distinguishes it from analogs like Methyl imidazo[1,5-a]pyridine-6-carboxylate (C6 ester) .
- Core Heterocycle : Pyrazolo[1,5-a]pyridine derivatives (e.g., ) lack the imidazole ring, reducing nitrogen content and altering electronic properties.
Insights :
- High yields (e.g., 100% for compound 25 ) are achievable with boronic esters, whereas lower yields (e.g., 19% for compound 7 ) may reflect steric hindrance from bulky substituents.
- The target compound’s synthesis likely employs similar Pd-catalyzed cross-coupling, optimized for methoxy group stability.
Physicochemical and Spectral Properties
- Molecular Weight: The target compound (206.20 g/mol) is heavier than non-methoxy analogs (e.g., 176.17 g/mol for Methyl pyrazolo[1,5-a]pyridine-3-carboxylate ).
- Spectral Data :
- ¹H-NMR : Methoxy protons (δ ~3.8–4.0 ppm) and ester methyl groups (δ ~3.7 ppm) are characteristic. For example, compound 11 (a related imidazopyridine) shows δ 4.14 ppm for OCH₂CH₃ .
- MS : Methyl esters typically exhibit [M+H]⁺ peaks near m/z 207 (target compound) vs. m/z 452 for bulkier triazolopyrimidines .
Biological Activity
Methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate (MMIPC) is a member of the imidazo[1,5-a]pyridine class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
MMIPC features a methoxy group at the 7-position and a carboxylate at the 3-position of the imidazo[1,5-a]pyridine ring. The general structure can be represented as follows:
This configuration is crucial as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that MMIPC exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus , among other pathogens. The mechanism of action appears to involve inhibition of bacterial growth by targeting essential biochemical pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Pseudomonas aeruginosa | 2.0 μg/mL |
Anticancer Activity
In addition to its antimicrobial effects, MMIPC has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PC-3 (prostate cancer)
The compound's cytotoxic effects are attributed to its ability to interfere with cell cycle progression and promote programmed cell death.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 12.5 |
| PC-3 | 10.0 |
The biological activity of MMIPC is largely influenced by its interaction with specific biological targets:
- Enzyme Inhibition : MMIPC has been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Receptor Binding : Molecular docking studies suggest that MMIPC binds effectively to certain receptors, which may modulate cellular signaling pathways.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that MMIPC exhibited an MIC of 0.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity. The compound was also tested against various cancer cell lines with promising results in inducing apoptosis.
- Structure-Activity Relationship (SAR) : SAR studies revealed that modifications at the methoxy and carboxylate positions could enhance or diminish biological activity. For example, substituting the methoxy group with different functional groups significantly affected the compound's potency against both bacteria and cancer cells.
- Animal Models : In vivo studies using murine models have shown that MMIPC can significantly reduce tumor size when administered alongside conventional chemotherapy agents, suggesting a potential role as an adjuvant therapy.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
